duocarmycin C1 -

duocarmycin C1

Catalog Number: EVT-1579314
CAS Number:
Molecular Formula: C26H26ClN3O8
Molecular Weight: 544 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate is a natural product found in Streptomyces with data available.
Overview

Duocarmycin C1 is a potent natural product known for its significant cytotoxic properties, particularly as a DNA alkylating agent. It belongs to a class of compounds that exhibit selective reactivity towards the minor groove of DNA, specifically targeting adenine residues. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to induce DNA damage in cancer cells.

Source

Duocarmycin C1 was originally isolated from the fermentation products of the bacterium Micromonospora species. This organism is part of the actinobacteria group, which is well-known for producing a variety of bioactive secondary metabolites, including antibiotics and anticancer agents.

Classification

Duocarmycin C1 is classified as a member of the duocarmycin family, which are characterized by their unique bicyclic structures and alkylating properties. These compounds are further categorized under the broader class of natural products derived from microbial sources.

Synthesis Analysis

Methods

The synthesis of duocarmycin C1 has been achieved through various methods, primarily focusing on total synthesis approaches that replicate its complex structure. One notable method involves a multi-step synthetic pathway that incorporates key intermediates derived from simpler organic compounds.

Technical Details

For instance, one synthetic route utilizes a cyclopropane-indole framework, where specific reagents are employed to facilitate cyclization and functionalization steps. A typical synthesis might involve:

  1. Formation of Cyclopropane Ring: Utilizing cyclopropanation reactions with suitable precursors.
  2. Indole Synthesis: Incorporating indole derivatives through condensation reactions.
  3. Alkylation Steps: Employing alkylating agents to introduce necessary functional groups that enhance biological activity.
Molecular Structure Analysis

Structure

Duocarmycin C1 features a complex bicyclic structure with specific stereochemistry that is crucial for its biological activity. Its molecular formula is C19H21N3O4C_{19}H_{21}N_{3}O_{4}, and it possesses multiple functional groups that contribute to its reactivity.

Data

The structural elucidation often employs techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which provide insights into the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions

Duocarmycin C1 primarily acts through alkylation reactions with DNA. The mechanism involves the formation of covalent bonds with nucleophilic sites within the DNA structure, leading to cross-linking and subsequent cellular apoptosis.

Technical Details

The reaction typically occurs at the N3 position of adenine within the minor groove of DNA. This specificity is attributed to the compound's unique structural features, which allow it to fit snugly into the DNA helix. Studies have shown that this interaction can lead to significant cytotoxic effects in various cancer cell lines.

Mechanism of Action

Process

The mechanism by which duocarmycin C1 exerts its cytotoxic effects involves several steps:

  1. DNA Binding: The compound binds selectively to the minor groove of DNA.
  2. Alkylation: It forms covalent bonds with adenine residues, disrupting normal base pairing.
  3. DNA Damage Response: The resultant DNA damage triggers cellular repair mechanisms, often leading to apoptosis if the damage is irreparable.

Data

Research indicates that duocarmycin C1 exhibits high selectivity for certain DNA sequences, enhancing its potential as a targeted cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

Duocarmycin C1 is typically characterized by its solid state at room temperature, exhibiting distinct color properties depending on purity and formulation. Its melting point and solubility characteristics are critical for formulation in pharmaceutical applications.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Sensitive to light and moisture; requires careful handling during storage.
  • Reactivity: Highly reactive towards nucleophiles due to its electrophilic nature.

Relevant data on these properties are essential for understanding how duocarmycin C1 can be effectively utilized in drug formulation and delivery systems.

Applications

Duocarmycin C1 has significant applications in scientific research and potential therapeutic contexts:

  • Anticancer Agent: Its primary application lies in oncology, where it is studied for its ability to target specific types of cancer cells through selective DNA alkylation.
  • Research Tool: Used as a model compound in studies investigating DNA interactions and mechanisms of action for other alkylating agents.
  • Drug Development: Ongoing research aims to develop analogues with improved efficacy and reduced toxicity profiles based on the structure-activity relationship established by duocarmycin C1.
Introduction to Duocarmycin C1

Historical Context and Discovery of Duocarmycin C1

The discovery of duocarmycin C1 emerged during a significant era of natural product screening for novel antitumor agents. In the late 1980s, Japanese researchers isolated this compound alongside other duocarmycins (B1, B2, C2, D1, D2) from the fermentation broth of Streptomyces sp. strain DO-89, collected from soil samples in Hyogo, Japan [1] [3]. This discovery was part of a broader bioprospecting effort targeting soil bacteria, particularly actinomycetes, known for producing bioactive secondary metabolites with potent biological activities. The initial screening revealed duocarmycin C1's extraordinary cytotoxicity, with IC₅₀ values ranging from 10⁻¹² M to 10⁻⁹ M against HeLa S3 cancer cells, placing it among the most potent naturally occurring cytotoxins identified [3]. The compound's structural similarity to duocarmycin A, coupled with the presence of a halogen atom (chlorine or bromine) in its structure, distinguished it within the growing family of duocarmycins. Early production faced significant challenges due to the instability of the parent compound duocarmycin A in fermentation broths, driving the development of optimized culture conditions specifically for the more stable halogenated seco-compounds like duocarmycin C1 and C2 [1] [3].

Table 1: Key Milestones in Duocarmycin C1 Discovery and Early Research

YearEventSignificanceReference
1988Isolation of Streptomyces sp. DO-89Source organism for duocarmycin C1 discovery [1]
1988-1991Identification of duocarmycin C1Characterization as a potent cytotoxic agent from Streptomyces [1] [3]
1991Improved fermentation protocolsEnabled stable production of halogenated seco-compounds including C1 [3]
Early 1990sStructural elucidationConfirmed relationship to duocarmycin A and unique halogenation [1]

Structural Classification Within the Duocarmycin Family

Duocarmycin C1 belongs to the seco-cyclopropylindoline (CI) class of natural products within the broader duocarmycin family, characterized by their unique DNA-minor groove alkylating capability. Its structure comprises three essential pharmacophoric units: (1) a DNA-binding subunit featuring a chlorinated indole system, providing sequence selectivity; (2) a subunit-linking amide bond crucial for precise positioning within the DNA helix; and (3) an alkylating cyclopropane unit (spirocyclopropylcyclohexadienone) responsible for irreversible adenine-N3 alkylation [1] [8]. This molecular architecture allows for deep penetration and binding within the minor groove of DNA at AT-rich sequences.

Duocarmycin C1 is classified as a prodrug, requiring activation to exert its cytotoxic effect. Its stability in the prodrug form is attributed to the carbamate moiety and the chloromethyl group attached to the indoline ring. Activation occurs through the spontaneous elimination of hydrochloric acid (HCl) under physiological conditions, generating the highly reactive cyclopropyl ring that acts as a potent electrophile targeting DNA [1] [4]. This structural characteristic differentiates it from duocarmycin SA, which lacks halogenated seco-metabolites. Within the duocarmycin family, C1 is closely related to duocarmycin C2, primarily differing in the ring size adjacent to the alkylating unit—a six-membered ring in C1 versus a five-membered ring in C2 [1] [4]. Both C1 and C2 serve as prodrugs that ultimately generate the same active compound, duocarmycin A, upon activation in biological systems.

Table 2: Structural Features of Key Duocarmycin Analogs

CompoundCore StructureProdrug Activation RequiredKey Structural FeaturesNatural Source
Duocarmycin C1Seco-cyclopropylindoline (CI)Yes (HCl elimination)Six-membered ring, halogenated indoleStreptomyces sp. DO-89
Duocarmycin C2Seco-cyclopropylindoline (CI)Yes (HCl elimination)Five-membered ring, halogenated indoleStreptomyces sp. DO-89
Duocarmycin ACyclopropylpyrroloindole (CPI)NoActivated form of C1/C2Streptomyces sp. DO-88
Duocarmycin SACyclopropylpyrroloindole (CPI)NoMost potent natural analog, stable in fermentationStreptomyces sp. DO-113
Adozelesin/BizelesinSynthetic CPI analogsVariesDesigned for enhanced stability/DNA cross-linkingSynthetic

Significance in Antitumor Antibiotic Research

Duocarmycin C1 holds profound significance in cancer research due to its unprecedented potency and unique mechanism of action. As a DNA minor groove alkylator, it selectively targets the N3 position of adenine bases within AT-rich sequences, causing irreversible DNA adduct formation that disrupts nucleic acid architecture and leads to inhibition of replication and transcription [1] [2]. This mechanism results in picomolar cytotoxicity against various cancer cell lines, significantly surpassing many conventional chemotherapeutic agents [3] [7]. Its potency is particularly valuable against multi-drug resistant (MDR) cancer models, where conventional therapies often fail [2] [8].

A key research advantage of duocarmycin C1 and its analogs lies in their ability to overcome common resistance mechanisms. Unlike alkylating agents such as temozolomide (TMZ), whose efficacy is frequently compromised by O⁶-methylguanine-DNA methyltransferase (MGMT)-mediated DNA repair, duocarmycins append their entire molecular structure to DNA. This bulky adduct presents a significant challenge for DNA repair machinery, making resistance development substantially more difficult [1]. Furthermore, duocarmycin C1 induces cell cycle arrest at the G2/M phase, which is the most radiosensitive phase of the cell cycle. This property provides a strong rationale for exploring combination therapies with radiation, potentially sensitizing radio-resistant tumor cells and improving therapeutic outcomes [1].

The development of antibody-drug conjugates (ADCs) represents the most clinically advanced application of duocarmycin C1 analogs. Synthetic derivatives based on the duocarmycin pharmacophore, including seco-CI and seco-CPI analogs inspired by C1's prodrug design, serve as payloads in targeted cancer therapies [4] [8]. These ADCs leverage the extreme potency of duocarmycins (effective at picomolar concentrations) while directing their action specifically to tumor cells expressing particular antigens, thereby widening the therapeutic window. Over 15 duocarmycin-based ADCs have entered preclinical development, with several advancing to clinical trials. Examples include SYD985 (trastuzumab duocarmazine), which targets HER2-positive cancers and has received Fast-Track Designation, demonstrating the translational impact of this natural product scaffold [8]. The structural insights gained from studying duocarmycin C1 have directly informed rational drug design of novel analogs with improved stability and reduced bone marrow toxicity, such as furano analogues (seco-iso-CFI and seco-CFQ) designed to mitigate off-target effects [4].

Table 3: Research Significance and Applications of Duocarmycin C1 and Analogs

PropertySignificanceResearch/Clinical Impact
Picomolar CytotoxicityIC₅₀ values 10⁻¹² M - 10⁻⁹ MEnables effective cell killing at very low concentrations; ideal ADC payload
Adenine-N3 AlkylationSequence-specific DNA minor groove bindingCauses irreversible DNA damage resistant to repair; overcomes MGMT resistance
G2/M Cell Cycle ArrestRenders cells radiosensitiveRationale for combination therapy with radiation
Prodrug Nature (Seco-form)Enhanced stability before activationDesign principle for targeted delivery systems
Structural ModularityAllows synthetic modificationDevelopment of furano analogues, CI/CPI variants with improved properties
ADC PayloadHigh potency suitable for targeted deliverySYD985 and >15 other duocarmycin-based ADCs in development

Properties

Product Name

duocarmycin C1

IUPAC Name

methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate

Molecular Formula

C26H26ClN3O8

Molecular Weight

544 g/mol

InChI

InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3

InChI Key

ILRQRCTVPANBBE-UHFFFAOYSA-N

Synonyms

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester
duocarmycin C1
pyrindamycin B

Canonical SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.